![molecular formula C9H14ClNS B1472053 Cyclobutyl(thiophen-3-yl)methanamine hydrochloride CAS No. 1864057-22-6](/img/structure/B1472053.png)
Cyclobutyl(thiophen-3-yl)methanamine hydrochloride
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Overview
Description
Cyclobutyl(thiophen-3-yl)methanamine hydrochloride, also known as CTMH, is an organic compound that has been studied for its potential applications in scientific research. CTMH is a cyclic secondary amine with a thiophen-3-yl group attached to the cyclobutyl ring, and has a molecular weight of 205.7 g/mol. CTMH has a melting point of 125-127 °C and a boiling point of 179-182 °C. It is insoluble in water but soluble in methanol, ethanol, and propylene glycol.
Scientific Research Applications
Antimicrobial Activity
- Antitubercular Properties: A study presented the synthesis and evaluation of 4-(5-cyclobutyloxazol-2-yl)thiosemicarbazones for their activity against Mycobacterium tuberculosis H37Rv (MTB) and multidrug-resistant Mycobacterium tuberculosis (MDR-TB). Among these, a compound was identified with significant in vitro activity, showcasing the potential of cyclobutyl-related compounds in treating tuberculosis (Sriram, Yogeeswari, Thirumurugan, & Pavana, 2006).
- Antimycobacterial Activity: Novel 1-(5-cyclobutyl-1,3-oxazol-2-yl)-3-(sub)phenyl/pyridylthiourea compounds were synthesized and assessed for their antimycobacterial efficacy in vitro and in vivo. One compound demonstrated notable activity, comparable to isoniazid, a standard TB drug, against both MTB and MDR-TB strains (Sriram, Yogeeswari, Dinakaran, & Thirumurugan, 2007).
Material Science
- Electrochromic Properties: A study focused on the electrosynthesis of a novel indole-based donor-acceptor-donor type polymer, highlighting its promising electrochromic properties. This research underscores the potential of cyclobutyl and thiophene derivatives in developing advanced materials for optical applications (Carbas, Kıvrak, & Kavak, 2017).
Catalysis
- Cross-Coupling Reactions: Palladium(II) and platinum(II) complexes involving iminophosphine ligands were synthesized, characterized, and evaluated as pre-catalysts in Heck and Suzuki cross-coupling reactions. The palladium complexes, in particular, showcased efficiency in facilitating these significant organic transformations, indicating the utility of cyclobutyl-related compounds in catalysis (Chiririwa, Ntuli, Muzenda, & Muller, 2013).
properties
IUPAC Name |
cyclobutyl(thiophen-3-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NS.ClH/c10-9(7-2-1-3-7)8-4-5-11-6-8;/h4-7,9H,1-3,10H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTHICHNCCZXAMR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(C2=CSC=C2)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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